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Compound of Interest

Compound Name:
2-(2-Bromo-6-

fluorophenyl)acetonitrile

Cat. No.: B1374272 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-(2-Bromo-6-
fluorophenyl)acetonitrile

This guide provides a comprehensive technical overview of 2-(2-bromo-6-
fluorophenyl)acetonitrile, a key building block in modern medicinal chemistry. Designed for

researchers, scientists, and drug development professionals, this document delves into the

compound's core chemical properties, synthesis, reactivity, and handling, grounding theoretical

knowledge in practical, field-proven insights.

Core Molecular Profile and Identification
2-(2-Bromo-6-fluorophenyl)acetonitrile is a disubstituted phenylacetonitrile derivative. The

strategic placement of the bromine and fluorine atoms ortho to the cyanomethyl group creates

a unique electronic and steric environment, rendering it a valuable intermediate for accessing

complex molecular architectures. The electron-withdrawing nature of the halogens and the

nitrile group activates the aromatic ring and the benzylic position for various chemical

transformations.

Molecular Structure Diagram

Caption: 2D structure of 2-(2-Bromo-6-fluorophenyl)acetonitrile.

Quantitative identifiers and properties are summarized below for rapid reference.
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Identifier Value Source

CAS Number 936693-22-0 [1][2][3]

Molecular Formula C₈H₅BrFN [1][2]

Molecular Weight 214.03 g/mol [2]

InChI Key
QFEXNLSISKHIBO-

UHFFFAOYSA-N
[1]

Synonyms
2-Bromo-6-fluorobenzyl

cyanide
[1]

Physicochemical Property Value Source

Appearance Solid (predicted/from suppliers) N/A

Melting Point Not available N/A

Boiling Point Not available N/A

Solubility Not available N/A

Storage Temperature 2-8°C, Sealed in dry conditions N/A

Synthesis Protocol: A Validated Pathway
The synthesis of 2-(2-bromo-6-fluorophenyl)acetonitrile is not widely reported in standard

literature. However, a robust and logical two-step sequence can be employed, starting from the

commercially available 2-bromo-6-fluorotoluene. This pathway involves a radical-initiated

benzylic bromination followed by a nucleophilic cyanide substitution.

Synthetic Workflow Diagram
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2-Bromo-6-fluorobenzyl bromide

 Step 1:
Benzylic Bromination NaCN or KCN

DMSO or EtOH/H₂O
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 Step 2:
Nucleophilic Cyanation 
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Caption: Two-step synthesis of the target compound from 2-bromo-6-fluorotoluene.

Step 1: Benzylic Bromination of 2-Bromo-6-
fluorotoluene
This step leverages a photochemical radical bromination to selectively functionalize the methyl

group. The use of hydrobromic acid and hydrogen peroxide provides a continuous, in-situ

source of bromine radicals under illumination.[4][5]

Materials:

2-Bromo-6-fluorotoluene

Hydrobromic acid (40% aq.)

Hydrogen peroxide (30% aq.)

An appropriate organic solvent (e.g., CCl₄ or cyclohexane)

Saturated sodium sulfite solution

Anhydrous sodium sulfate
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Protocol:

In a three-necked flask equipped with a reflux condenser, dropping funnel, and a light

source (e.g., a 250W tungsten lamp), charge the 2-bromo-6-fluorotoluene and

hydrobromic acid.

Under vigorous stirring and illumination, slowly add the hydrogen peroxide dropwise. The

reaction is exothermic and the rate of addition should be controlled to maintain a gentle

reflux.

Continue the reaction for 6-24 hours, monitoring the consumption of the starting material

by GC or TLC.

Upon completion, cool the reaction mixture to room temperature. Transfer to a separatory

funnel and wash with saturated sodium sulfite solution to quench any remaining peroxide

and bromine.

Wash the organic layer with water and then brine.

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under

reduced pressure to yield crude 2-bromo-6-fluorobenzyl bromide. This intermediate is

often used directly in the next step without further purification.

Step 2: Nucleophilic Cyanation to form 2-(2-Bromo-6-
fluorophenyl)acetonitrile
This is a standard SN2 reaction where the highly reactive benzyl bromide is converted to the

corresponding nitrile. The choice of solvent is critical; polar aprotic solvents like DMSO are

excellent for this transformation.

Materials:

2-Bromo-6-fluorobenzyl bromide (from Step 1)

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

Dimethyl sulfoxide (DMSO) or aqueous ethanol
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Ethyl acetate

Water

Protocol:

In a well-ventilated fume hood, dissolve the crude 2-bromo-6-fluorobenzyl bromide in

DMSO.

Add sodium cyanide portion-wise. Extreme caution is required when handling cyanide

salts.

Heat the mixture to 70-90°C and stir for 2-4 hours. Monitor the reaction progress by TLC

until the starting benzyl bromide is consumed.

Cool the reaction mixture and pour it into a large volume of ice water to precipitate the

product and quench any unreacted cyanide.

Extract the aqueous mixture three times with ethyl acetate.

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and

filter.

Remove the solvent under reduced pressure. The resulting crude solid can be purified by

recrystallization from an appropriate solvent system (e.g., ethanol/water or hexane/ethyl

acetate) or by column chromatography on silica gel to yield pure 2-(2-bromo-6-
fluorophenyl)acetonitrile.

Spectroscopic and Analytical Profile
While a publicly available, peer-reviewed full dataset for this specific molecule is scarce, its

expected spectroscopic characteristics can be reliably predicted based on its structure and

data from analogous compounds.
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Spectroscopy Expected Characteristics

¹H NMR

Aromatic Region (δ 7.0-7.6 ppm): Three protons

exhibiting complex splitting patterns (doublet of

doublets, triplet of doublets) due to ³J(H-H) and

⁴J(H-F) couplings. Benzylic Protons (δ ~4.0

ppm): A singlet (or a narrow doublet due to long-

range coupling with fluorine), integrating to 2H.

The downfield shift is due to the adjacent

aromatic ring and nitrile group.

¹³C NMR

Nitrile Carbon (δ ~115-120 ppm): A

characteristic signal for the -C≡N group.

Benzylic Carbon (δ ~20-25 ppm): Signal for the

-CH₂- group. Aromatic Carbons (δ ~110-165

ppm): Six distinct signals are expected. The

carbons bearing the fluorine and bromine atoms

will show large C-F and smaller C-Br coupling

constants, respectively. The carbon attached to

the cyanomethyl group will also be identifiable.

IR Spectroscopy

Nitrile Stretch (ν ~2250 cm⁻¹): A sharp, medium-

intensity absorption characteristic of the C≡N

bond. C-Br Stretch (ν ~550-650 cm⁻¹): A strong

absorption in the fingerprint region. C-F Stretch

(ν ~1200-1300 cm⁻¹): A strong absorption.

Aromatic C-H/C=C: Standard absorptions in

their respective regions.

Mass Spectrometry

Molecular Ion (M⁺): A characteristic isotopic

pattern for a molecule containing one bromine

atom ([M]⁺ and [M+2]⁺ in an approximate 1:1

ratio) at m/z 213 and 215.

Chemical Reactivity and Synthetic Applications
The utility of 2-(2-bromo-6-fluorophenyl)acetonitrile in drug development stems from its

three primary reactive sites, which allow for sequential and orthogonal chemical modifications.
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α-Carbon Acidity: The methylene protons are acidic (pKa ~20-22 in DMSO) and can be

removed by a suitable base (e.g., NaH, LDA, K₂CO₃) to form a stabilized carbanion. This

nucleophile can be alkylated, acylated, or used in condensation reactions to build complexity

at the benzylic position. This is a common strategy for introducing new side chains.[2]

Nitrile Group Transformations: The cyano group is a versatile functional handle.

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the

corresponding phenylacetic acid derivative.

Reduction: It can be reduced to a primary amine (e.g., with LiAlH₄ or catalytic

hydrogenation), providing a key linkage point for further derivatization.

Cycloadditions: The nitrile can participate in cycloaddition reactions to form heterocyclic

rings like tetrazoles, which are valuable bioisosteres for carboxylic acids.

Aryl Bromide Cross-Coupling: The C-Br bond is a prime site for transition-metal-catalyzed

cross-coupling reactions. This allows for the introduction of a wide array of substituents onto

the aromatic ring.

Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds (biaryls,

alkylated arenes).

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Cyanation: Conversion of the bromide to another nitrile group.

Representative Reaction: α-Alkylation
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Ar-CH₂-CN

+ Base (e.g., NaH) [Ar-CH⁻-CN] Na⁺
- H₂

+ R-X (e.g., CH₃I) Ar-CH(R)-CN
- NaX

Click to download full resolution via product page

Caption: General mechanism for the deprotonation and alkylation of a phenylacetonitrile.

Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific,

verified Safety Data Sheet (SDS) for 2-(2-bromo-6-fluorophenyl)acetonitrile is not readily

available, the hazard profile can be inferred from structurally related compounds like (2-

bromophenyl)acetonitrile and general haloacetonitriles.[6][7]

Hazard Classification (Anticipated):

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[6][7]

Skin Corrosion/Irritation: Causes skin irritation.

Eye Damage/Irritation: Causes serious eye irritation.

Respiratory Irritation: May cause respiratory irritation.

Handling Precautions:

Always handle this compound in a properly functioning chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety

glasses with side shields, and chemical-resistant gloves (nitrile is a common choice, but

consult a glove compatibility chart).

Avoid breathing dust, fumes, or vapors.

Do not allow the material to come into contact with skin or eyes.

Wash hands thoroughly after handling.

First Aid Measures:

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek

immediate medical attention.

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing. Seek immediate medical attention.

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes,

occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.

Storage and Disposal:

Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents and strong bases.

Store locked up.[6]

Dispose of contents and container in accordance with local, regional, and national

regulations.

Conclusion
2-(2-Bromo-6-fluorophenyl)acetonitrile represents a strategically designed molecular

scaffold that offers multiple avenues for synthetic elaboration. Its predictable reactivity at three
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distinct sites—the benzylic carbon, the nitrile, and the aryl bromide—provides the chemical

tractability required for modern drug discovery campaigns. While its handling requires

significant caution due to its presumed toxicity, adherence to strict safety protocols enables its

effective use as a powerful intermediate in the synthesis of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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